Bicyclo[4.1.0]heptane-3-carbaldehyde
Description
Bicyclo[4.1.0]heptane-3-carbaldehyde (CAS: 1383823-47-9) is a bicyclic organic compound with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . Its structure consists of a seven-membered bicyclo[4.1.0]heptane framework fused with a three-membered cyclopropane ring and an aldehyde functional group at the 3-position. This compound is of interest in synthetic organic chemistry due to its strained bicyclic system and reactive aldehyde moiety, which can participate in nucleophilic additions or serve as a precursor for further functionalization.
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-6-1-2-7-4-8(7)3-6/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCVPBVIDMXXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383823-47-9 | |
| Record name | bicyclo[4.1.0]heptane-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[4.1.0]heptane-3-carbaldehyde can be synthesized through several methods. One common approach involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form bicyclo[4.1.0]heptane. The resulting compound can then be oxidized to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Simmons-Smith reaction followed by selective oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[4.1.0]heptane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Bicyclo[4.1.0]heptane-3-carboxylic acid.
Reduction: Bicyclo[4.1.0]heptane-3-methanol.
Substitution: Depending on the nucleophile used, various substituted derivatives of bicyclo[4.1.0]heptane.
Scientific Research Applications
Bicyclo[4.1.0]heptane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The bicyclic structure provides rigidity, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane Derivatives
Key Observations
- Functional Group Impact: The aldehyde group in this compound enhances its reactivity compared to non-functionalized analogs like Bicyclo[4.1.0]heptane. For example, the aldehyde can undergo condensation reactions, whereas the parent hydrocarbon is inert under similar conditions .
- Ring Strain: The bicyclo[4.1.0]heptane system introduces significant ring strain, which is less pronounced in larger bicyclic systems like bicyclo[2.2.2]octane (melting point: -146.9°C) . This strain may influence thermal stability and synthetic utility.
Physicochemical and Toxicological Comparisons
- Volatility and Polarity: Compared to bicyclo[2.2.1]heptane derivatives (e.g., camphor analogs), this compound is less volatile due to its larger ring system and polar aldehyde group. For instance, camphor (1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one) has a TLV-TWA of 2 ppm, while caranone (a bicyclo[4.1.0]heptane ketone) has a proposed HTFOEL of 0.7 ppm, highlighting the toxicity impact of ring size and substituents .
Biological Activity
Bicyclo[4.1.0]heptane-3-carbaldehyde, an organic compound with the molecular formula CHO, features a bicyclic structure characterized by a formyl group (-CHO) attached to the third carbon atom. This compound has garnered attention for its potential biological activities, including antimicrobial properties and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The compound consists of two fused cycloalkane rings (a four-membered and a seven-membered ring) connected at a single carbon atom, with the formyl group providing distinct reactivity.
Synthetic Routes
This compound can be synthesized through several methods, primarily involving the Simmons-Smith reaction followed by selective oxidation:
- Simmons-Smith Reaction : This method employs diiodomethane and a zinc-copper couple in diethyl ether to form bicyclo[4.1.0]heptane.
- Oxidation : The resulting compound can be oxidized to introduce the formyl group at the desired position.
Reaction Mechanisms
The compound undergoes various chemical reactions:
- Oxidation : Can be oxidized to produce bicyclo[4.1.0]heptane-3-carboxylic acid.
- Reduction : The formyl group can be reduced to a primary alcohol.
- Substitution Reactions : Nucleophilic substitution can occur at the formyl position under acidic or basic conditions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications. Its unique structure may enhance its interactions with microbial targets, although specific mechanisms remain to be fully elucidated .
Interaction with Biomolecules
The compound's biological activity is largely attributed to its ability to interact with various biomolecules, potentially influencing pathways relevant to disease processes. For example, it has been investigated for its effects on human MCH receptor 1 (MCHR1) antagonism, which is significant in obesity and metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of bicyclo[4.1.0]heptane derivatives:
- MCHR1 Antagonism : New analogs incorporating bicyclo[4.1.0]heptane structures have shown promise in retaining MCHR1 activity while reducing hERG liabilities, as demonstrated in Rb efflux assays .
- Antimicrobial Activity : Research indicates that derivatives of this compound possess notable antimicrobial properties against various bacterial strains .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| MCHR1 Antagonism | Retained activity with reduced hERG liabilities |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Interaction with Biomolecules | Potential influences on metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
